molecular formula C21H20ClFN4O2S B2864578 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1216694-04-0

4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2864578
CAS No.: 1216694-04-0
M. Wt: 446.93
InChI Key: BYPFNPNXXVEXSH-UHFFFAOYSA-N
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Description

4-Cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzamide-derived small molecule featuring a 4-cyanobenzoyl core. The nitrogen atom of the benzamide is substituted with two distinct groups: a 4-fluorobenzo[d]thiazol-2-yl moiety and a 2-morpholinoethyl chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical development.

Properties

IUPAC Name

4-cyano-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S.ClH/c22-17-2-1-3-18-19(17)24-21(29-18)26(9-8-25-10-12-28-13-11-25)20(27)16-6-4-15(14-23)5-7-16;/h1-7H,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPFNPNXXVEXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is to react 4-fluorobenzo[d]thiazole-2-amine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-morpholinoethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The fluorine atom on the thiazole ring can be substituted with other groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: : Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: : Various nucleophiles can be used to substitute the fluorine atom, depending on the desired product.

Major Products Formed

  • Oxidation: : 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide carboxylic acid.

  • Reduction: : 4-amino-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide.

  • Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : It shows promise as a lead compound for the development of new drugs, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Fluorine vs. Methoxy/Methyl Substitutions

A closely related analog, 4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride (), substitutes the 4-fluoro group with 4-methoxy and 7-methyl groups. The fluorine atom in the target compound likely enhances electron-withdrawing effects, influencing binding interactions and metabolic stability compared to the electron-donating methoxy/methyl groups. Fluorination may also reduce oxidative metabolism, prolonging half-life .

Chlorophenyl vs. Fluorophenyl Thiazole Derivatives

In N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (), a chlorophenyl group replaces the fluorobenzo[d]thiazole moiety. Chlorine’s larger atomic radius and lower electronegativity may alter steric interactions and target selectivity compared to fluorine. Fluorine’s smaller size and higher electronegativity could improve binding precision in hydrophobic pockets .

Morpholinoethyl vs. Other Amine Substituents

Compounds 4d–4i () feature morpholinomethyl, piperazinyl, or dimethylamino groups on the thiazole-2-amine nitrogen. This flexibility may enhance interactions with dynamic binding sites .

Benzamide Core Modifications

Cyano vs. Sulfonyl/Triazole Substituents

In triazole derivatives (), sulfonyl and triazole groups replace the 4-cyano group. The cyano group’s strong electron-withdrawing nature may increase the electrophilicity of the benzamide core, facilitating nucleophilic interactions (e.g., with enzyme active sites). Sulfonyl groups, by contrast, offer hydrogen-bond acceptor capabilities but lack comparable electronic effects .

Pyrimidine-Benzamide Hybrids

N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride () incorporates a pyrimidine ring, enabling π-π stacking and additional hydrogen bonding. The target compound’s simpler benzothiazole-pyrimidine-free structure may reduce synthetic complexity while retaining affinity for similar targets (e.g., kinase or receptor binding) .

Physicochemical and Spectral Comparisons

Melting Points and Solubility

While exact data for the target compound are unavailable, analogs in exhibit melting points ranging from 120–250°C, influenced by substituent polarity. The hydrochloride salt likely improves aqueous solubility compared to neutral morpholinoethyl analogs .

Spectral Characteristics

Compound 1H NMR (δ ppm) 13C NMR (δ ppm) IR (cm⁻¹) Source
Target Compound (predicted) ~7.8–8.2 (aromatic H), ~3.6 (morpholine) ~165 (C=O), ~115 (C≡N) ~1680 (C=O), ~1245 (C≡N)
4d (Morpholinomethyl analog) 7.65–8.10 (aromatic H), 3.70 (morpholine) 166.5 (C=O), 123.8 (C-Cl) 1663 (C=O), 1258 (C=S)
Triazole-thiones (7–9) Absence of C=O peaks 124.5–125.5 (C=S) 1247–1255 (C=S), no C=O

The target compound’s IR spectrum is expected to show strong C=O (amide I) and C≡N stretches (~2240 cm⁻¹), distinguishing it from triazole-thiones lacking carbonyl groups .

Pharmacological Implications

  • Fluorobenzo[d]thiazole : Similar to nitazoxanide derivatives (), the fluorothiazole moiety may inhibit enzymes like PFOR via amide-anion interactions .
  • Morpholinoethyl Chain: Morpholine-containing analogs (e.g., lecozotan in ) target serotonin receptors, implying possible CNS activity .
  • Hydrochloride Salt : As seen in –5, salt forms enhance bioavailability, critical for in vivo efficacy .

Biological Activity

The compound 4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a member of the benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15_{15}H16_{16}ClF N4_{4}S
  • Molecular Weight : 344.83 g/mol
  • Functional Groups : The presence of cyano, fluorobenzothiazole, and morpholinoethyl groups contributes to its pharmacological properties.

Benzothiazole derivatives are known to exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiazole compounds act as inhibitors of key enzymes involved in cellular processes, such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria .
  • DNA Intercalation : Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy .
  • Antimicrobial Activity : The compound has demonstrated potential antibacterial properties against both Gram-positive and Gram-negative bacteria by inhibiting bacterial growth through various pathways .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • MCF-7 (breast cancer)

Table 1: Anticancer Activity Data

CompoundCell LineIC50_{50} (µM)
This compoundA5496.75 ± 0.19
HCC8275.13 ± 0.97
MCF-74.31 ± 0.12

The compound exhibited significant cytotoxicity against these cell lines, with lower IC50_{50} values indicating higher potency .

Antimicrobial Activity

The compound's antimicrobial efficacy has been assessed using standard broth microdilution methods against various bacterial strains:

Table 2: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)
E. coli12
S. aureus15
B. subtilis10

These results suggest that the compound possesses notable antibacterial activity, particularly against S. aureus .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives similar to the compound :

  • Combination Therapy : Research indicates that combining benzothiazole derivatives with cell-penetrating peptides enhances their antibacterial properties, suggesting a promising approach for treating resistant bacterial strains .
  • In Vivo Studies : Animal models have shown that benzothiazole derivatives can effectively reduce tumor size when administered at specific dosages, supporting their potential use in clinical settings .

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